Methyl-pyrrolidin-3-yl-carbamic acid benzyl ester

Overview

Description

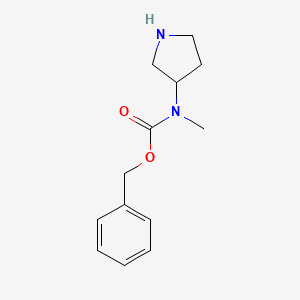

Methyl-pyrrolidin-3-yl-carbamic acid benzyl ester is a chemical compound that features a pyrrolidine ring, a carbamic acid ester group, and a benzyl ester moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl-pyrrolidin-3-yl-carbamic acid benzyl ester typically involves the reaction of pyrrolidine derivatives with benzyl chloroformate under basic conditions. The reaction proceeds through the formation of a carbamate intermediate, which is then esterified to yield the final product. Common reagents used in this synthesis include pyrrolidine, benzyl chloroformate, and a base such as sodium hydroxide or potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

Methyl-pyrrolidin-3-yl-carbamic acid benzyl ester can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

Substitution: Nucleophilic substitution reactions can replace the benzyl group with other substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce alcohols or amines.

Scientific Research Applications

Methyl-pyrrolidin-3-yl-carbamic acid benzyl ester has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands.

Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl-pyrrolidin-3-yl-carbamic acid benzyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator, affecting the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Pyrrolidine derivatives: Compounds like pyrrolidine-2-one and pyrrolidine-2,5-diones share structural similarities with Methyl-pyrrolidin-3-yl-carbamic acid benzyl ester.

Carbamate esters: Other carbamate esters, such as ethyl carbamate and phenyl carbamate, have similar functional groups.

Uniqueness

This compound is unique due to its specific combination of a pyrrolidine ring, a carbamic acid ester group, and a benzyl ester moiety. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Biological Activity

Methyl-pyrrolidin-3-yl-carbamic acid benzyl ester (also known as benzyl methyl pyrrolidine-3-carbamate) is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound has the following molecular characteristics:

- Molecular Formula : C₁₃H₁₈N₂O₂

- Molecular Weight : 234.29 g/mol

- CAS Number : 1038350-84-3

The compound features a pyrrolidine ring, which is known for its presence in various biologically active molecules, contributing to its potential therapeutic effects.

Research indicates that this compound may exert its biological activity through several mechanisms:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit key enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical in neurodegenerative diseases like Alzheimer's. This inhibition can enhance cholinergic neurotransmission, potentially improving cognitive functions .

- Anticancer Properties : Preliminary studies suggest that derivatives of this compound may exhibit anticancer activity. For instance, related piperidine derivatives have been shown to induce apoptosis in cancer cell lines, indicating a potential role in cancer therapy .

- Modulation of Receptor Activity : The compound may interact with various receptors, including muscarinic acetylcholine receptors (M3R), which are implicated in cell proliferation and cancer progression .

Case Studies and Experimental Data

Several studies have investigated the biological activity of this compound and related compounds:

- Neuroprotective Effects : A study highlighted that certain piperidine derivatives exhibited neuroprotective effects by inhibiting AChE activity, which is crucial for maintaining cognitive health in Alzheimer's disease models .

- Anticancer Activity : In vitro studies demonstrated that derivatives of this compound showed significant cytotoxicity against various cancer cell lines, outperforming standard chemotherapeutic agents like bleomycin in certain assays .

- Structure-Activity Relationship (SAR) : Investigations into the structural modifications of pyrrolidine derivatives revealed that specific substituents could enhance biological activity, suggesting that careful design of these compounds could lead to more effective therapeutic agents .

Data Tables

The following table summarizes key findings from recent studies on this compound and related compounds:

Properties

IUPAC Name |

benzyl N-methyl-N-pyrrolidin-3-ylcarbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O2/c1-15(12-7-8-14-9-12)13(16)17-10-11-5-3-2-4-6-11/h2-6,12,14H,7-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCJVXPOVNQBUKI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1CCNC1)C(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20591046 | |

| Record name | Benzyl methyl(pyrrolidin-3-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20591046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1087329-67-6 | |

| Record name | Benzyl methyl(pyrrolidin-3-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20591046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.